Cas no 1226426-83-0 (5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole)
![5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole structure](https://www.kuujia.com/scimg/cas/1226426-83-0x500.png)
5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole Chemical and Physical Properties
Names and Identifiers
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- 5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole
- F2964-3405
- 1226426-83-0
- 2-(isopropylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole
- AKOS024478131
- 5-(4-methylphenyl)-2-propan-2-ylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole
- 2-[(1-Methylethyl)thio]-5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole
-
- Inchi: 1S/C20H19F3N2S/c1-13(2)26-19-24-12-18(15-9-7-14(3)8-10-15)25(19)17-6-4-5-16(11-17)20(21,22)23/h4-13H,1-3H3
- InChI Key: QHVWTQBBMMYZOZ-UHFFFAOYSA-N
- SMILES: C1(SC(C)C)N(C2=CC=CC(C(F)(F)F)=C2)C(C2=CC=C(C)C=C2)=CN=1
Computed Properties
- Exact Mass: 376.12210427g/mol
- Monoisotopic Mass: 376.12210427g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 449
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 43.1Ų
- XLogP3: 6.2
Experimental Properties
- Density: 1.21±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 492.4±55.0 °C(Predicted)
- pka: 3.46±0.70(Predicted)
5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2964-3405-15mg |
5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole |
1226426-83-0 | 90%+ | 15mg |
$89.0 | 2023-04-28 | |
Life Chemicals | F2964-3405-30mg |
5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole |
1226426-83-0 | 90%+ | 30mg |
$119.0 | 2023-04-28 | |
Life Chemicals | F2964-3405-4mg |
5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole |
1226426-83-0 | 90%+ | 4mg |
$66.0 | 2023-04-28 | |
Life Chemicals | F2964-3405-50mg |
5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole |
1226426-83-0 | 90%+ | 50mg |
$160.0 | 2023-04-28 | |
Life Chemicals | F2964-3405-1mg |
5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole |
1226426-83-0 | 90%+ | 1mg |
$54.0 | 2023-04-28 | |
Life Chemicals | F2964-3405-3mg |
5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole |
1226426-83-0 | 90%+ | 3mg |
$63.0 | 2023-04-28 | |
Life Chemicals | F2964-3405-75mg |
5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole |
1226426-83-0 | 90%+ | 75mg |
$208.0 | 2023-04-28 | |
Life Chemicals | F2964-3405-5mg |
5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole |
1226426-83-0 | 90%+ | 5mg |
$69.0 | 2023-04-28 | |
Life Chemicals | F2964-3405-10mg |
5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole |
1226426-83-0 | 90%+ | 10mg |
$79.0 | 2023-04-28 | |
Life Chemicals | F2964-3405-100mg |
5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole |
1226426-83-0 | 90%+ | 100mg |
$248.0 | 2023-04-28 |
5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole Related Literature
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Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
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Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206
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Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
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Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
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Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
Additional information on 5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole
Introduction to Compound with CAS No 1226426-83-0 and Its Applications in Modern Pharmaceutical Research
The compound with the CAS number 1226426-83-0 is a highly intriguing molecule with the systematic name 5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole. This intricate structure has garnered significant attention in the field of pharmaceutical research due to its unique chemical properties and potential therapeutic applications. The presence of multiple functional groups, including a sulfanyl group and a trifluoromethyl group, makes this compound a promising candidate for further investigation in drug discovery and development.
In recent years, there has been a growing interest in imidazole derivatives as they exhibit a wide range of biological activities. The imidazole core is particularly notable for its role in various pharmacological targets, including enzymes and receptors. The specific substitution pattern in 5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole contributes to its unique interactions with biological targets, making it a valuable scaffold for designing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential as an inhibitor of various enzymes involved in inflammatory pathways. Recent studies have shown that imidazole derivatives can modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory response. The sulfanyl group and the trifluoromethyl group in 5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole are particularly important for enhancing its binding affinity to these enzymes, thereby potentially reducing inflammation and related symptoms.
Moreover, the compound's structure suggests that it may have applications beyond anti-inflammatory therapy. The aromatic rings and the various substituents provide multiple sites for interaction with biological targets, making it a versatile scaffold for drug design. For instance, the 4-methylphenyl group could interact with aromatic binding pockets in proteins, while the trifluoromethyl group could influence electronic properties and binding affinity.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules like 5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole to biological targets with high accuracy. These computational studies have revealed that the compound can bind to various enzymes and receptors with high specificity, suggesting its potential as a lead compound for drug development. Additionally, virtual screening techniques have been used to identify novel analogs of this compound that may exhibit even greater biological activity.
The synthesis of 5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole presents both challenges and opportunities for chemists. The multi-step synthesis involves several key reactions, including sulfanylation, alkylation, and condensation reactions. Each step must be carefully optimized to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, which is essential for further biological testing and commercialization.
In conclusion, the compound with CAS number 1226426-83-0, specifically named as 5-(4-methylphenyl)-2-(propan-2-ylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole, represents a significant advancement in pharmaceutical research. Its unique structure and potential biological activities make it a promising candidate for further investigation. As research continues to uncover new therapeutic applications, this compound is poised to play a crucial role in the development of novel drugs targeting various diseases.
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